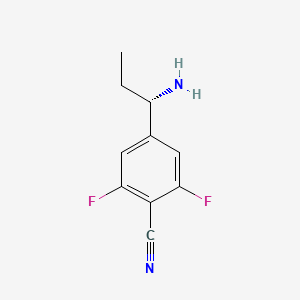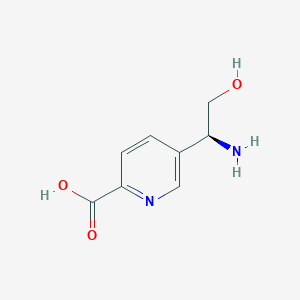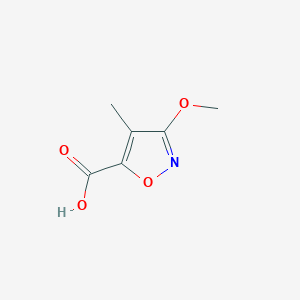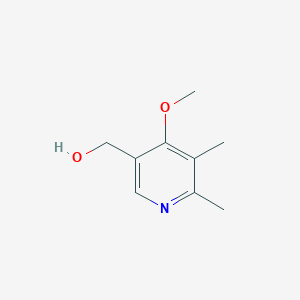
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile is an organic compound characterized by the presence of an aminopropyl group attached to a difluorobenzenecarbonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile.
Amination: The introduction of the aminopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,6-difluorobenzonitrile with (S)-1-aminopropane under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the difluorobenzenecarbonitrile core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1S)-1-Aminopropyl)-2,6-dichlorobenzenecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
4-((1S)-1-Aminopropyl)-2,6-dibromobenzenecarbonitrile: Similar structure but with bromine atoms instead of fluorine.
4-((1S)-1-Aminopropyl)-2,6-dimethylbenzenecarbonitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.
Propriétés
Formule moléculaire |
C10H10F2N2 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
4-[(1S)-1-aminopropyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H10F2N2/c1-2-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4,10H,2,14H2,1H3/t10-/m0/s1 |
Clé InChI |
IYHJZKWTLIKANX-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)

![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)



